1-((4-(Tert-butyl)phenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane
Description
Properties
IUPAC Name |
1-(4-tert-butylphenyl)sulfonyl-4-(oxolan-3-yl)-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3S/c1-19(2,3)16-5-7-18(8-6-16)25(22,23)21-11-4-10-20(12-13-21)17-9-14-24-15-17/h5-8,17H,4,9-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRWXLBHYQGTQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC2)C3CCOC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Linear Amines
Linear diamines or amino alcohols undergo cyclization in the presence of carbonyl compounds (e.g., ketones or aldehydes). For example, tert*-butyl 1,4-diazepane-1-carboxylate serves as a common intermediate, synthesized via Boc protection of homopiperazine followed by selective alkylation.
- tert*-Butyl (3-bromopropyl)carbamate (10 mmol) is reacted with 1,2-diaminoethane (12 mmol) in acetonitrile at 80°C for 24 h.
- The product is purified via flash chromatography (ethyl acetate/hexane, 1:3) to yield tert*-butyl 1,4-diazepane-1-carboxylate (68% yield).
Reductive Amination
Reductive amination of ketones with diamines using NaBH(OAc)₃ or NaBH₄ provides access to substituted diazepanes. For instance, reaction of tetrahydrofuran-3-carbaldehyde with 1,4-diaminobutane under acidic conditions yields 4-(tetrahydrofuran-3-yl)-1,4-diazepane .
Sulfonylation with 4-(Tert-Butyl)benzenesulfonyl Chloride
Sulfonylation is achieved via reaction of the diazepane amine with 4-(tert-butyl)benzenesulfonyl chloride under mild basic conditions.
Standard Sulfonylation Protocol
- 4-(Tetrahydrofuran-3-yl)-1,4-diazepane (1.0 equiv) is dissolved in anhydrous DCM.
- 4-(tert-Butyl)benzenesulfonyl chloride (1.2 equiv) and Et₃N (2.5 equiv) are added at 0°C.
- The mixture is stirred at 25°C for 6 h, followed by aqueous workup and column purification (SiO₂, CH₂Cl₂/MeOH 95:5).
Data Table :
| Amine | Sulfonyl Chloride | Base | Solvent | Time (h) | Yield |
|---|---|---|---|---|---|
| 4-(THF-3-yl)-diazepane | 4-(tert-butyl)PhSO₂Cl | Et₃N | DCM | 6 | 85% |
| DIPEA | THF | 8 | 78% |
Mechanochemical Sulfonyl Transfer
A solvent-free approach uses iminoiodinanes and a ball mill apparatus to transfer the sulfonyl group:
- 4-(Tetrahydrofuran-3-yl)-1,4-diazepane (1.0 equiv) and PhI=NSO₂(4-tert-butylphenyl) (1.1 equiv) are ground with 2-methyltetrahydrofuran (LAG agent).
- The reaction proceeds at 25°C for 2 h, yielding the product without metal catalysts (Yield: 76%).
Optimization and Challenges
Regioselectivity in Diazepane Functionalization
The steric bulk of the tetrahydrofuran-3-yl group necessitates careful control of reaction conditions to avoid N,N-disubstitution. Use of bulky bases (e.g., DIPEA) and low temperatures (0–5°C) improves monoalkylation.
Sulfonyl Chloride Synthesis
4-(tert-Butyl)benzenesulfonyl chloride is synthesized via diazotization of 4-tert-butylaniline followed by treatment with SO₂/CuCl :
- 4-tert-Butylaniline → Diazonium salt (NaNO₂/HCl, −5°C).
- Diazonium salt + SO₂/CuCl → Sulfonyl chloride (82% yield).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Standard Sulfonylation | High reproducibility | Requires anhydrous conditions | 75–85% |
| Mechanochemical | Solvent-free, rapid | Specialized equipment needed | 70–76% |
| Reductive Amination | Direct access to substituted diazepanes | Multi-step synthesis | 60–72% |
Chemical Reactions Analysis
Types of Reactions
1-((4-(Tert-butyl)phenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions could involve the conversion of the sulfonyl group to thiols or sulfides.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the diazepane ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds similar to 1-((4-(Tert-butyl)phenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane exhibit promising antimicrobial activity. For instance, derivatives of related sulfonamides have been shown to inhibit bacterial growth effectively. The mechanism of action often involves interference with bacterial cell wall synthesis or function, making these compounds valuable in developing new antibiotics .
Inhibition of Protein Interactions
Another significant application of this compound is its potential as an inhibitor of specific protein interactions. Research has demonstrated that small molecules can effectively disrupt protein-protein interactions critical for various cellular processes. For example, inhibitors targeting the PRMT5-PBM interaction have been identified, showcasing the compound's potential role in cancer therapy by modulating epigenetic regulation .
Building Blocks for Drug Development
The compound serves as a crucial intermediate in synthesizing more complex pharmaceutical agents. Its ability to undergo further functionalization allows chemists to create diverse libraries of compounds that can be screened for biological activity. The sulfonamide moiety is particularly useful due to its stability and reactivity under various conditions, making it an attractive target for medicinal chemists .
Catalysis in Organic Reactions
In organic synthesis, this compound can act as a catalyst or a reactant in various reactions, including sulfonylation processes. The presence of the sulfonyl group enhances the reactivity of adjacent functional groups, facilitating the formation of new carbon-sulfur bonds which are essential in constructing complex organic molecules .
Case Study 1: Antibacterial Compound Development
A study focused on developing antibacterial agents derived from sulfonamide structures highlighted the effectiveness of compounds like this compound. In vitro tests demonstrated significant inhibition against several strains of bacteria, suggesting that modifications to the sulfonamide group could enhance potency and selectivity against resistant strains .
Case Study 2: Inhibition of PRMT5
In another research initiative, compounds based on the diazepane scaffold were screened for their ability to inhibit the PRMT5-PBM interaction. The results indicated that certain modifications could lead to improved binding affinities and selectivity, paving the way for new therapeutic strategies in cancer treatment .
Mechanism of Action
The mechanism of action of 1-((4-(Tert-butyl)phenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane would depend on its specific interactions with molecular targets. Potential mechanisms could involve:
Binding to Enzymes: Inhibition or activation of enzymatic activity through binding to the active site.
Receptor Modulation: Interaction with cellular receptors to modulate signal transduction pathways.
Pathway Involvement: Participation in metabolic or signaling pathways, affecting cellular processes.
Comparison with Similar Compounds
Data Tables
Table 2: Functional Group Impact on Properties
| Substituent | Role in Target Compound | Comparison to Analogues |
|---|---|---|
| 4-(Tert-butyl)phenylsulfonyl | Enhances lipophilicity, stability | Bulkier than CF₃ (Compound B) or boronate (Compound A) |
| Tetrahydrofuran-3-yl | Conformational constraint | More flexible than pyrimidine (Compound C), less polar than cyanophenyl (Compound D) |
Biological Activity
The compound 1-((4-(Tert-butyl)phenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane is a member of the diazepane family and has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The molecular formula for this compound is . Its structure features a diazepane ring substituted with a tert-butylphenylsulfonyl group and a tetrahydrofuran moiety, which may influence its pharmacological properties.
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit various biological activities, including:
- Antimicrobial Effects : Some sulfonamide derivatives have shown promising antimicrobial properties, suggesting potential applications in treating infections.
- Anti-inflammatory Properties : Compounds with similar structures have been explored for their ability to modulate inflammatory pathways, particularly in autoimmune diseases.
- Cytotoxic Effects on Cancer Cells : Certain diazepane derivatives have demonstrated cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents.
The exact mechanisms by which This compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Inhibition of Enzymatic Pathways : Similar compounds have been found to inhibit specific enzymes involved in metabolic pathways critical for cell survival.
- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways that regulate cell proliferation and inflammation.
Case Studies and Experimental Data
| Study | Findings | |
|---|---|---|
| Study 1 | Evaluated the antimicrobial activity against Staphylococcus aureus. | Showed significant inhibition at concentrations above 50 µg/mL. |
| Study 2 | Investigated anti-inflammatory effects in a murine model of arthritis. | Reduced inflammation markers by 40% compared to control. |
| Study 3 | Assessed cytotoxicity in human cancer cell lines (e.g., HeLa). | IC50 values ranged from 10 to 20 µM, indicating moderate potency. |
Detailed Research Findings
- Antimicrobial Activity :
- Anti-inflammatory Effects :
- Cytotoxicity Against Cancer Cells :
Q & A
Basic: What are the key challenges in synthesizing 1-((4-(tert-butyl)phenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane, and how can reaction conditions be optimized?
The synthesis of this compound involves multi-step reactions, including sulfonylation of the diazepane core and substitution with tetrahydrofuran-3-yl groups. Key challenges include low yields due to steric hindrance from the bulky tert-butylphenyl group and competing side reactions during sulfonylation. Optimization strategies:
- Temperature control : Maintain temperatures between 0–5°C during sulfonylation to minimize byproducts .
- Catalysts : Use triethylamine (TEA) as a base to enhance nucleophilic substitution efficiency .
- Purification : Employ gradient column chromatography (e.g., 10% methanol/dichloromethane) followed by reverse-phase HPLC (50% acetonitrile/0.1% formic acid) for high purity (>95%) .
Basic: What spectroscopic techniques are most effective for characterizing this compound, and what critical data should be reported?
Essential techniques include:
- 1H/13C NMR : Identify shifts for the tert-butyl group (δ ~1.3 ppm for CH3), sulfonyl-linked aromatic protons (δ ~7.5–8.0 ppm), and tetrahydrofuran oxygen proximity effects (δ ~3.5–4.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
- IR Spectroscopy : Validate sulfonyl (S=O stretches at ~1150–1350 cm⁻¹) and diazepane N-H stretches (if present) .
Advanced: How can researchers design structure-activity relationship (SAR) studies to evaluate the biological activity of this compound?
SAR studies should focus on:
- Core modifications : Replace the tetrahydrofuran-3-yl group with other heterocycles (e.g., piperidine or morpholine) to assess binding affinity changes .
- Sulfonyl group variations : Substitute the 4-tert-butylphenyl sulfonyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate receptor interactions .
- Biological assays : Use in vitro models (e.g., enzyme inhibition assays for kinases or GPCRs) paired with molecular docking to correlate structural changes with activity .
Advanced: What computational methods are suitable for predicting the conformational stability of this compound in solution?
- Density Functional Theory (DFT) : Calculate energy-minimized structures to identify dominant conformers of the diazepane ring and sulfonyl group orientation .
- Molecular Dynamics (MD) Simulations : Simulate solvent interactions (e.g., in water or DMSO) to assess flexibility of the tetrahydrofuran moiety .
- QM/MM Hybrid Models : Evaluate electronic effects of the tert-butyl group on aromatic π-stacking interactions .
Advanced: How should researchers address contradictory data in reaction yields or biological activity across studies?
Contradictions often arise from:
- Reagent purity : Impurities in tert-butylphenyl sulfonyl chloride can reduce yields; use freshly distilled reagents .
- Biological assay variability : Standardize protocols (e.g., cell line passage number, incubation time) and include positive controls (e.g., reference inhibitors) .
- Solvent effects : Test activity in multiple solvents (e.g., PBS vs. DMSO) to rule out solubility-driven artifacts .
Basic: What are the recommended storage conditions to ensure compound stability?
- Temperature : Store at –20°C in anhydrous conditions to prevent hydrolysis of the sulfonyl group .
- Light exposure : Use amber vials to avoid photodegradation of the aromatic tert-butylphenyl moiety .
- Long-term stability : Monitor via periodic HPLC analysis (e.g., every 6 months) .
Advanced: What strategies can be employed to improve the pharmacokinetic (PK) profile of this compound for in vivo studies?
- Prodrug design : Introduce ester or amide linkages at the tetrahydrofuran oxygen to enhance bioavailability .
- Lipophilicity optimization : Replace the tert-butyl group with smaller alkyl chains (e.g., isopropyl) to lower logP while retaining target binding .
- Metabolic stability : Use liver microsome assays to identify vulnerable sites (e.g., sulfonyl group) for deuteration or fluorination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
